molecular formula C13H20BrClOSi B8755799 [(5-Bromo-2-chlorobenzyl)oxy](tert-butyl)dimethylsilane

[(5-Bromo-2-chlorobenzyl)oxy](tert-butyl)dimethylsilane

Cat. No. B8755799
M. Wt: 335.74 g/mol
InChI Key: HUKZLTFAAZAPDO-UHFFFAOYSA-N
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Description

[(5-Bromo-2-chlorobenzyl)oxy](tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C13H20BrClOSi and its molecular weight is 335.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(5-Bromo-2-chlorobenzyl)oxy](tert-butyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(5-Bromo-2-chlorobenzyl)oxy](tert-butyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[(5-Bromo-2-chlorobenzyl)oxy](tert-butyl)dimethylsilane

Molecular Formula

C13H20BrClOSi

Molecular Weight

335.74 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H20BrClOSi/c1-13(2,3)17(4,5)16-9-10-8-11(14)6-7-12(10)15/h6-8H,9H2,1-5H3

InChI Key

HUKZLTFAAZAPDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Imidazole (5.22 g) and tert-butyldimethylsilyl chloride (8.64 g) were added to a solution of (5-bromo-2-chlorophenyl)methanol (8.47 g) in DMF (80 ml). The reaction mixture was stirred at room temperature overnight. The mixture was diluted with ethyl acetate and washed twice with water. The aqueous layer was again extracted with ethyl acetate. The combined organic layer was washed with brine and dried over anhydrous magnesium sulfate. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel column chromatography to obtain the title compound (12.6 g).
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5.22 g
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8.64 g
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8.47 g
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80 mL
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Synthesis routes and methods II

Procedure details

To a solution of (5-bromo-2-chlorophenyl)methanol from the previous step (1 eq.) in DMF (0.25 M) was added imidazole (1.2 eq.) and tert-butyldimethylsilyl chloride (1.1 eq.). The resulting solution was stirred at RT for 3 h. The reaction mixture was quenched with sat. aq. NH4Cl and extracted with ether. The combined organic extracts were washed further with aq. 10% HCl, sat. aq. NaHCO3, and brine. Concentration of the organic extracts in vacuo afforded an orange oil. Purification of the crude product thus obtained by way of flash chromatography (SiO2, 9:1 (v/v) Hex:EtOAc) afforded the title compound as a light yellow oil.
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Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-2-chlorobenzyl alcohol (3.00 g, 13.6 mmol) in DMF (10 ml) was added under a nitrogen atmosphere imidazole (2.89 g, 42.0 mmol). After cooling to 0° C. tert-butyldimethylchlorsilan (3.37 g, 22.3 mmol) was added and the reaction mixture was stirred for 18 h in a thawing ice bath. It was diluted with water (20 ml) and extracted with EtOAc (20 ml). The aqueous layer was extracted with ethyl acetate (20 ml) and the organic layers were washed with water (20 ml) and brine (20 ml) and were dried over sodium sulfate. Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 80:20) afforded the title compound (4.35 g, 96%) as a colorless liquid. MS m/e: 279.0 [M−tBu]+.
Quantity
3 g
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reactant
Reaction Step One
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2.89 g
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reactant
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Quantity
10 mL
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solvent
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3.37 g
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reactant
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20 mL
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solvent
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Yield
96%

Synthesis routes and methods IV

Procedure details

TBDMS-Cl (10.6 g, 66.7 mmol) was added to a sol. of (5-bromo-2-chloro-phenyl)-methanol (12.8 g, 55.6 mmol) and imidazole (9.42 g, 138 mmol) in DMF (190 mL) at 0° C. The mixture was stirred for 2 h at 0° C., and aq. sat. NH4Cl was added. The mixture was extracted with heptane (2×). The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (heptane→EtOAc/heptane 1:49) yielded the title compound (18.0 g, 96%). LC-MS: tR=1.22 min.
Quantity
10.6 g
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reactant
Reaction Step One
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12.8 g
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reactant
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9.42 g
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reactant
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Quantity
190 mL
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solvent
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0 (± 1) mol
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Yield
96%

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